molecular formula C18H36O4S.C6H15NO<br>C24H51NO5S B15194128 Oleyl sulfate diethylaminoethanol salt CAS No. 63512-33-4

Oleyl sulfate diethylaminoethanol salt

Cat. No.: B15194128
CAS No.: 63512-33-4
M. Wt: 465.7 g/mol
InChI Key: IHDPKWOISNDGOV-KVVVOXFISA-N
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Description

Oleyl sulfate diethylaminoethanol salt is a chemical compound known for its surfactant properties. It is derived from oleyl alcohol, which is a fatty alcohol, and is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl sulfate diethylaminoethanol salt can be synthesized through the sulfation of oleyl alcohol with sulfur trioxide, followed by neutralization with diethylaminoethanol. The reaction typically occurs in a falling film reactor where oleyl alcohol reacts with gaseous sulfur trioxide at controlled temperatures to form oleyl sulfate. This intermediate is then neutralized with diethylaminoethanol to produce the final salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation processes. The oleyl alcohol is continuously fed into a reactor where it reacts with sulfur trioxide. The resulting oleyl sulfate is then neutralized in a separate reactor with diethylaminoethanol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oleyl sulfate diethylaminoethanol salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfate group back to the alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Oleyl alcohol and its derivatives.

    Substitution: Various substituted oleyl compounds depending on the reagents used.

Scientific Research Applications

Oleyl sulfate diethylaminoethanol salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which oleyl sulfate diethylaminoethanol salt exerts its effects is through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous solutions. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethylaminoethanol group, which enhances its solubility and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous solutions .

Properties

CAS No.

63512-33-4

Molecular Formula

C18H36O4S.C6H15NO
C24H51NO5S

Molecular Weight

465.7 g/mol

IUPAC Name

2-(diethylamino)ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate

InChI

InChI=1S/C18H36O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3/b10-9-;

InChI Key

IHDPKWOISNDGOV-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.CCN(CC)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO

Origin of Product

United States

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